2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate
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Overview
Description
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate is a chemical compound known for its ultraviolet (UV) absorbing properties. It is widely used in various industries to protect materials from the harmful effects of UV radiation. This compound belongs to the class of benzotriazole UV absorbers, which are known for their stability and effectiveness in preventing UV-induced degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate typically involves the reaction of 2-(2H-benzotriazol-2-yl)-4-methylphenol with 4-tert-butylbenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzotriazole ring and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate has a wide range of scientific research applications:
Chemistry: Used as a UV stabilizer in polymers, coatings, and adhesives to prevent degradation caused by UV radiation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its potential use in sunscreen formulations and other dermatological applications to protect the skin from UV radiation.
Industry: Widely used in the manufacturing of plastics, rubbers, and other materials that require UV protection to enhance their durability and lifespan.
Mechanism of Action
The primary mechanism by which 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate exerts its effects is through the absorption of UV radiation. The benzotriazole moiety in the compound absorbs UV light, preventing it from reaching and degrading the underlying material. This absorption process involves the excitation of electrons within the benzotriazole ring, which dissipates the absorbed energy as heat, thereby protecting the material from UV-induced damage.
Comparison with Similar Compounds
Similar Compounds
2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Known for its high UV absorption efficiency and stability.
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole-based UV absorber with similar properties but different substituents.
2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Used in high-temperature applications due to its enhanced thermal stability.
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-tert-butylbenzoate is unique due to its specific combination of substituents, which provide a balance of UV absorption efficiency, stability, and compatibility with various materials. Its tert-butyl group enhances its solubility in organic solvents, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C24H23N3O2/c1-16-9-14-22(21(15-16)27-25-19-7-5-6-8-20(19)26-27)29-23(28)17-10-12-18(13-11-17)24(2,3)4/h5-15H,1-4H3 |
InChI Key |
NCKOSPKXLBIQKR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)N3N=C4C=CC=CC4=N3 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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